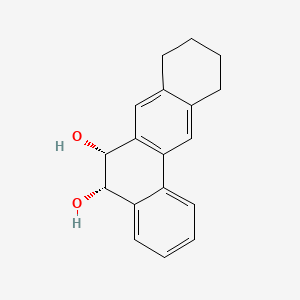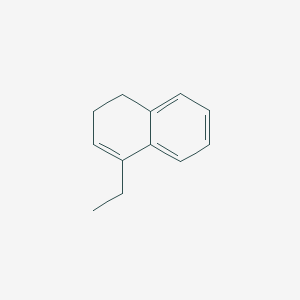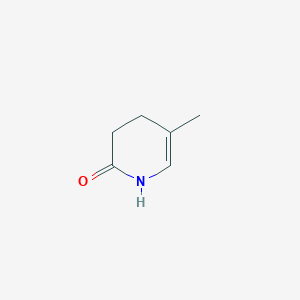
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a hexahydrobenzo structure with hydroxyl groups at the 5 and 6 positions, making it a diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. Subsequent steps may include hydrogenation to reduce double bonds and hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the Diels-Alder reaction and subsequent steps are carried out under controlled conditions. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or to further hydrogenate the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully hydrogenated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate various reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of polycyclic aromatic hydrocarbons with biological molecules, such as DNA and proteins. Its hydroxyl groups make it a useful probe for studying hydrogen bonding and other interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Polycyclic aromatic hydrocarbons have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block for various chemical processes.
Wirkmechanismus
The mechanism of action of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol involves its interactions with molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.
Uniqueness
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
| 94850-02-9 | |
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
(5S,6R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H18O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h3-4,7-10,17-20H,1-2,5-6H2/t17-,18+/m0/s1 |
InChI-Schlüssel |
FFUWBLODZCSJND-ZWKOTPCHSA-N |
Isomerische SMILES |
C1CCC2=CC3=C(C=C2C1)[C@H]([C@H](C4=CC=CC=C43)O)O |
Kanonische SMILES |
C1CCC2=CC3=C(C=C2C1)C(C(C4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
